

Preclinical Pharmacology of Ji-101: An In-Depth Technical Guide

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Compound of Interest

Compound Name: Ji-101

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Ji-101 (also known as CGI-1842) is an orally active, multi-targeted tyrosine kinase inhibitor with a unique preclinical profile demonstrating potent and selective inhibition of key regulators of angiogenesis. This technical guide provides a comprehensive overview of the preclinical pharmacology of **Ji-101**, designed for researchers, scientists, and drug development professionals. The information presented herein is compiled from available preclinical data, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties.

Core Mechanism of Action

Ji-101 exerts its anti-angiogenic and potential anti-tumor effects by selectively targeting three critical receptor tyrosine kinases involved in tumor vascularization and growth:

- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- Platelet-Derived Growth Factor Receptor Beta (PDGFR- β)
- Ephrin Type-B Receptor 4 (EphB4)

The dual inhibition of VEGFR-2 and PDGFR- β is a clinically validated strategy for blocking tumor angiogenesis. The additional potent inhibition of EphB4 distinguishes **Ji-101** from many other angiogenesis inhibitors, offering a novel mechanism to potentially overcome resistance and provide broader anti-tumor activity.^{[1][2]}

In Vitro Pharmacology

Enzymatic and Cell-Based Assay Potency

Ji-101 has demonstrated high potency against its target kinases in both enzymatic and cell-based assays. While specific IC50 values from a comprehensive public data set are not readily available, preclinical reports consistently describe **Ji-101** as having high potency, with inhibitory concentrations of less than 100 nM for VEGFR-2, PDGFR- β , and EphB4.[3][4]

A broad kinase cross-screening of 445 kinases revealed that **Ji-101** is highly selective for its intended angiogenic targets.[3] Only 23 kinases showed a dissociation constant (Kd) of less than 1 μ M, and of those, only 15 had a Kd less than 100 nM, indicating a favorable selectivity profile.[3]

Cellular Effects in Combination Studies

In vitro studies have explored the synergistic potential of **Ji-101** with other anti-cancer agents. Co-incubation of **Ji-101** with the PI3 kinase/mTOR inhibitor BEZ235 resulted in enhanced cellular toxicity in a cell-line-specific manner, suggesting a synergistic interaction.[2] In contrast, the toxicity profiles of traditional chemotherapies such as gemcitabine, oxaliplatin, and 5-fluorouracil were not significantly altered when combined with **Ji-101** in vitro.[2]

In Vivo Pharmacology

Xenograft Models

Preclinical efficacy of **Ji-101** has been evaluated in rodent xenograft models. In a mouse xenograft model using the human triple-negative breast cancer cell line MDA-MB-231, the co-administration of **Ji-101** with paclitaxel resulted in greater efficacy in inhibiting tumor growth compared to either agent alone, with no observed increase in toxicity.[3][4]

Experimental Protocols

MDA-MB-231 Xenograft Study (as inferred from available data):

- **Cell Culture:** MDA-MB-231 cells are cultured in appropriate media and conditions to ensure viability and proliferation.

- **Animal Model:** Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- **Tumor Implantation:** A suspension of MDA-MB-231 cells is injected subcutaneously or orthotopically into the mice.
- **Tumor Growth and Measurement:** Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers.
- **Treatment:** Once tumors reach a predetermined size, mice are randomized into treatment groups: vehicle control, **Ji-101** alone, paclitaxel alone, and the combination of **Ji-101** and paclitaxel. **Ji-101** is administered orally.
- **Efficacy Assessment:** Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors may be excised and weighed.

Pharmacokinetics

A detailed pharmacokinetic study of **Ji-101** was conducted in Sprague-Dawley rats. The key findings are summarized in the table below.

| Parameter | Intravenous (10 mg/kg) | Oral (50 mg/kg) |
|---|------------------------|-----------------|
| C _{max} (ng/mL) | - | 1850 ± 212 |
| T _{max} (h) | - | 2.0 ± 0.0 |
| AUC (0-t) (ng*h/mL) | 1290 ± 260 | 7100 ± 354 |
| Half-life (t _{1/2}) (h) | 1.75 ± 0.79 | 2.66 ± 0.13 |
| Clearance (Cl) (mL/min/kg) | 13.0 ± 2.62 | - |
| Volume of Distribution (V _d) (L/kg) | 2.11 ± 1.42 | - |
| Oral Bioavailability (%) | - | 55 |

Data from a study in Sprague-Dawley rats.

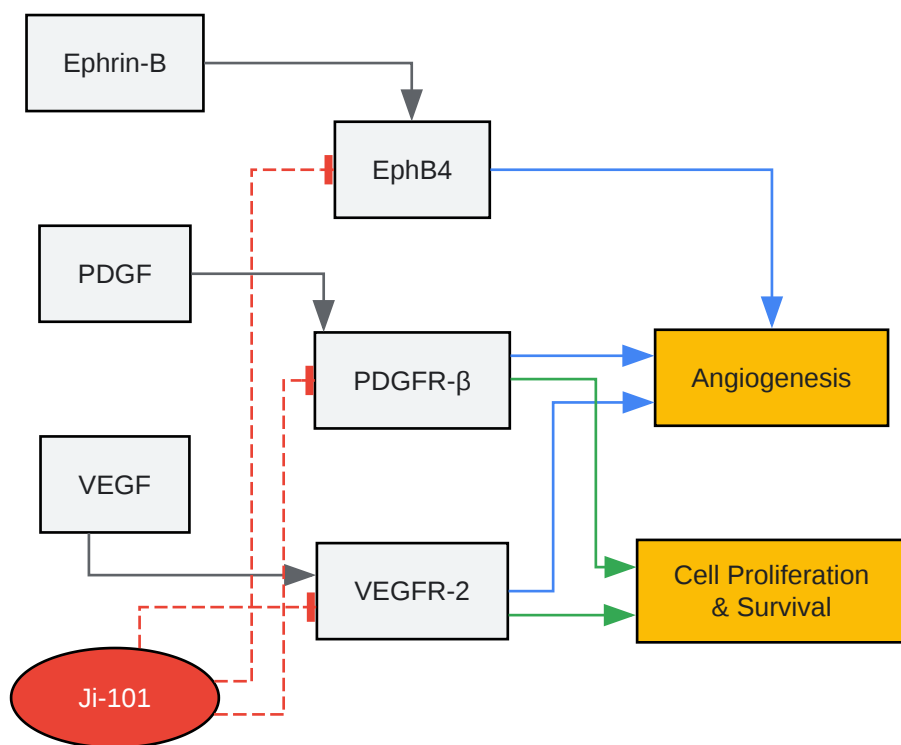
Following oral administration, **Ji-101** was rapidly absorbed, reaching maximum plasma concentration within 2 hours.[5] The oral bioavailability was determined to be 55%.[5] **Ji-101** is highly permeable and is not a substrate for P-glycoprotein (P-gp).[5] Tissue distribution was extensive, with a notable uptake into lung tissue.[5] The primary route of elimination is through feces, with mono- and di-hydroxy metabolites being excreted in the bile.[5]

Pharmacokinetic Study Protocol (Rat)

- Animal Model: Male Sprague-Dawley rats were used.
- Dosing:
 - Intravenous: A single dose of 10 mg/kg was administered.
 - Oral: A single dose of 50 mg/kg was administered.
- Sample Collection: Blood samples were collected at various time points post-dosing.
- Analytical Method: Plasma concentrations of **Ji-101** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.

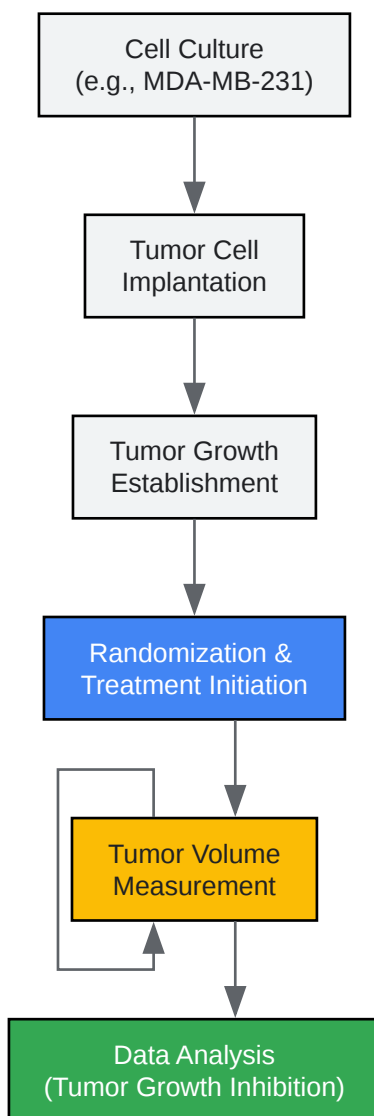
Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathway targeted by **Ji-101** and a general workflow for a xenograft efficacy study.



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Caption: **Ji-101** inhibits key signaling pathways involved in angiogenesis and cell proliferation.



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Caption: A typical experimental workflow for evaluating the in vivo efficacy of **Ji-101**.

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